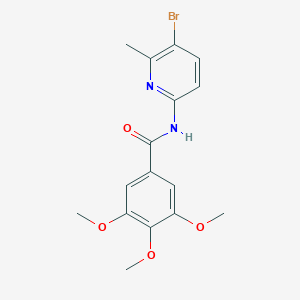![molecular formula C22H25ClN4O3S B278375 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B278375.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique biochemical and physiological effects, which have made it an attractive candidate for various research studies.
Wirkmechanismus
The mechanism of action of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea is not fully understood. However, it is believed that this compound acts by inhibiting certain enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation and cell proliferation, which may have therapeutic benefits in various disease conditions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea in lab experiments is its unique biochemical and physiological effects. This compound has been extensively studied and has been shown to have potential applications in various research studies. However, the synthesis of this compound is complex and requires a high level of expertise, which may limit its use in certain lab settings.
Zukünftige Richtungen
There are several future directions for research related to N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea. Some potential areas of research include the development of new synthesis methods to improve the yield and purity of the final product, the investigation of the mechanism of action of this compound, and the exploration of its potential applications in the treatment of various disease conditions. Additionally, further research is needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea involves a multi-step process that includes the reaction of various chemical reagents. The synthesis process is complex and requires a high level of expertise to ensure the quality and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea has been extensively studied for its potential applications in scientific research. This compound has been used in various studies related to cancer research, inflammation, and neurological disorders. The unique biochemical and physiological effects of this compound have made it an attractive candidate for various research studies.
Eigenschaften
Molekularformel |
C22H25ClN4O3S |
|---|---|
Molekulargewicht |
461 g/mol |
IUPAC-Name |
(E)-N-[[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C22H25ClN4O3S/c1-15(2)21(29)27-11-9-26(10-12-27)19-7-5-16(14-18(19)23)24-22(31)25-20(28)8-6-17-4-3-13-30-17/h3-8,13-15H,9-12H2,1-2H3,(H2,24,25,28,31)/b8-6+ |
InChI-Schlüssel |
CTMNEDFDMDFVBB-SOFGYWHQSA-N |
Isomerische SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3)Cl |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)Cl |
Kanonische SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)



![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278311.png)